molecular formula C21H19ClN2O2S B11329180 4-[(4-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11329180
M. Wt: 398.9 g/mol
InChI Key: MYNCOEIGTINCFH-UHFFFAOYSA-N
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Description

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopenta[d]pyrimidin-2-one core structure, which is substituted with a 4-chlorophenylmethylsulfanyl group and a 4-methoxyphenyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions One common approach is to start with the cyclopenta[d]pyrimidin-2-one core, which can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • 4-Chlorophenyl methyl sulfide
  • 4-Methoxyphenyl derivatives

Uniqueness

4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O2S

Molecular Weight

398.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19ClN2O2S/c1-26-17-11-9-16(10-12-17)24-19-4-2-3-18(19)20(23-21(24)25)27-13-14-5-7-15(22)8-6-14/h5-12H,2-4,13H2,1H3

InChI Key

MYNCOEIGTINCFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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